
BS-181 HCl
Vue d'ensemble
Description
Le chlorhydrate de BS-181 est un inhibiteur hautement sélectif de la kinase cycline-dépendante 7 (CDK7). Il a une concentration inhibitrice (CI50) de 21 nanomolaires pour la CDK7, et il est plus de 40 fois plus sélectif pour la CDK7 que pour les autres kinases cycline-dépendantes telles que la CDK1, la CDK2, la CDK4, la CDK5, la CDK6 et la CDK9 . Ce composé a montré un potentiel significatif dans la recherche sur le cancer en raison de sa capacité à inhiber la progression du cycle cellulaire et à induire l'apoptose dans les cellules cancéreuses .
Applications De Recherche Scientifique
Gastric Cancer
A pivotal study demonstrated the efficacy of BS-181 against gastric cancer cell lines, specifically BGC823. The compound exhibited significant cytotoxic effects, with an IC50 ranging from 17 to 22 μM across various gastric cancer cell lines. Notably, it showed a lower IC50 of 6.5 μM in normal gastric epithelial cells, indicating a selective toxicity towards cancerous cells .
Key Findings :
- Inhibition of Proliferation : BS-181 reduced proliferation rates significantly in treated cells compared to controls.
- Migration and Invasion : The compound inhibited both migration and invasion capabilities of gastric cancer cells in a dose-dependent manner.
Cell Line | IC50 (μM) | Effect on Proliferation | Effect on Migration/Invasion |
---|---|---|---|
BGC823 | 17 - 22 | Significant reduction | Inhibited |
RGM-1 (normal) | 6.5 | Less affected | Not significantly inhibited |
Other Cancer Types
BS-181 has also been evaluated in other cancer types, including breast cancer. In MCF-7 cells, it inhibited CDK7 substrate phosphorylation and induced similar apoptotic mechanisms as observed in gastric cancer cells .
In Vivo Studies
In vivo studies using murine models have reinforced the anticancer potential of BS-181. Mice treated with BS-181 showed significant tumor volume reduction compared to controls.
Experimental Design :
- Dosage : Mice received intraperitoneal injections at doses of 5 mg/kg or 10 mg/kg twice daily for two weeks.
- Measurements : Tumor volumes were measured bi-weekly using the formula .
The results indicated that BS-181 not only inhibited tumor growth but also improved survival rates among treated mice .
Observational Research
A notable case study involved patients with platinum-resistant high-grade serous ovarian carcinoma treated with BS-181. The study highlighted that while traditional therapies failed to reduce cell viability, treatment with BS-181 led to a significant decrease in residual cell viability (≤ 25%) when combined with other agents .
Mécanisme D'action
Target of Action
BS-181 HCl, also known as BS-181 hydrochloride, is a highly selective inhibitor of Cyclin-dependent kinase 7 (CDK7) with an IC50 value of 21 nM . CDK7, along with cyclin H and MAT1, forms the CDK-activating complex (CAK), which directs progression through the cell cycle via T-loop phosphorylation of cell cycle CDKs .
Mode of Action
this compound inhibits the activity of CDK7 by blocking the phosphorylation of CDK7 substrates . This inhibition is more than 40-fold selective for CDK7 than for CDK1, 2, 4, 5, 6, or 9 . It also inhibits CDK2 at concentrations lower than 1 μM, but the inhibitory effect is 35-fold less potent than for CDK7 .
Biochemical Pathways
The inhibition of CDK7 by this compound affects the cell cycle and transcription processes. CDK7-mediated phosphorylation of RNA polymerase II (Pol II) at active gene promoters permits transcription . By inhibiting CDK7, this compound disrupts this process, leading to changes in gene expression and cell cycle progression .
Pharmacokinetics
this compound has been found to be stable in vivo with a plasma elimination half-life in mice of 405 minutes after intraperitoneal administration of 10 mg/kg . This suggests that the compound has good bioavailability and is able to reach its target sites in the body effectively.
Result of Action
The inhibition of CDK7 by this compound leads to cell cycle arrest and apoptosis . It has been shown to inhibit the growth of a range of cancer cell types, including breast, lung, prostate, and colorectal cancer, with IC50 values in the range of 11.5-37 μM . In MCF-7 cells, this compound inhibits the phosphorylation of the CDK7 substrate RNA polymerase II COOH-terminal domain (CTD), promoting cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cell lines .
Analyse Biochimique
Biochemical Properties
BS-181 hydrochloride functions as a selective inhibitor of CDK7, with an IC50 value of 21 nM . It inhibits CDK7 activity by blocking the phosphorylation of CDK7 substrates, which are essential for cell cycle progression and transcription. BS-181 hydrochloride interacts with several biomolecules, including cyclin H and MAT1, which form the CDK-activating kinase (CAK) complex . This interaction leads to the inhibition of CDK7 activity, resulting in cell cycle arrest and apoptosis in cancer cells .
Cellular Effects
BS-181 hydrochloride has been shown to have significant effects on various types of cells and cellular processes. In cancer cells, it promotes cell cycle arrest and apoptosis by inhibiting the phosphorylation of CDK7 substrates . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. For example, in MCF-7 breast cancer cells, BS-181 hydrochloride inhibits the phosphorylation of RNA polymerase II, leading to reduced transcription and cell proliferation . Additionally, it has been observed to inhibit the growth of other cancer cell lines, including lung, prostate, and ovarian cancer cells .
Molecular Mechanism
The molecular mechanism of BS-181 hydrochloride involves its selective inhibition of CDK7. By binding to the CDK7 active site, BS-181 hydrochloride prevents the phosphorylation of CDK7 substrates, such as RNA polymerase II . This inhibition disrupts the CDK-activating kinase (CAK) complex, leading to cell cycle arrest and apoptosis . The compound’s high selectivity for CDK7 over other CDKs and kinases ensures targeted inhibition, minimizing off-target effects .
Temporal Effects in Laboratory Settings
In laboratory settings, BS-181 hydrochloride has demonstrated stability and efficacy over time. It has a plasma elimination half-life of 405 minutes in mice after intraperitoneal administration . Long-term studies have shown that BS-181 hydrochloride can inhibit tumor growth in animal models without significant toxicity .
Dosage Effects in Animal Models
The effects of BS-181 hydrochloride vary with different dosages in animal models. In mice, a dose-dependent reduction in tumor growth has been observed, with 25% and 50% reductions in tumor size after two weeks of treatment at 10 mg/kg/day and 20 mg/kg/day, respectively . Higher doses have not shown significant toxicity, indicating a favorable therapeutic window for BS-181 hydrochloride .
Metabolic Pathways
BS-181 hydrochloride is involved in metabolic pathways related to CDK7 inhibition. By inhibiting CDK7, the compound affects the phosphorylation of RNA polymerase II and other CDK7 substrates, leading to changes in gene expression and cellular metabolism . The compound’s interaction with the CAK complex and its role in transcription regulation highlight its impact on metabolic flux and metabolite levels .
Transport and Distribution
BS-181 hydrochloride is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in target cells . The compound’s distribution within tissues ensures its effective inhibition of CDK7 activity, leading to the desired therapeutic effects .
Subcellular Localization
The subcellular localization of BS-181 hydrochloride is primarily within the nucleus, where it exerts its inhibitory effects on CDK7 . The compound’s targeting signals and post-translational modifications direct it to specific compartments, ensuring its activity and function within the cell . This localization is crucial for its role in inhibiting transcription and cell cycle progression .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du chlorhydrate de BS-181 implique plusieurs étapes, en commençant par des produits de départ disponibles dans le commerceL'étape finale implique la formation du sel de chlorhydrate .
Méthodes de production industrielle : La production industrielle du chlorhydrate de BS-181 impliquerait probablement l'optimisation de la voie de synthèse pour améliorer le rendement et réduire les coûts. Cela pourrait inclure l'utilisation de catalyseurs, de solvants et de méthodes de purification plus efficaces. Les détails spécifiques des méthodes de production industrielle sont généralement propriétaires et non divulgués publiquement .
Analyse Des Réactions Chimiques
Types de réactions : Le chlorhydrate de BS-181 subit principalement des réactions de substitution en raison de la présence de groupes amino réactifs. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .
Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse et les réactions du chlorhydrate de BS-181 comprennent divers solvants organiques, acides et bases. Les conditions spécifiques dépendent de la réaction et du produit souhaités .
Principaux produits formés : Les principaux produits formés à partir de réactions impliquant le chlorhydrate de BS-181 comprennent divers dérivés substitués du noyau pyrazolo[1,5-a]pyrimidine. Ces dérivés peuvent avoir des activités et des propriétés biologiques différentes .
Applications de la recherche scientifique
Le chlorhydrate de BS-181 a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé comme composé outil pour étudier le rôle de la CDK7 dans divers processus biochimiques . En biologie, il est utilisé pour étudier les mécanismes de la régulation du cycle cellulaire et de l'apoptose . En médecine, le chlorhydrate de BS-181 est étudié pour son potentiel en tant qu'agent anticancéreux, en particulier dans les cancers du sein, du poumon, de la prostate et de l'ovaire . Dans l'industrie, il pourrait être utilisé dans le développement de nouveaux agents thérapeutiques et dans l'étude des inhibiteurs de kinases .
Mécanisme d'action
Le chlorhydrate de BS-181 exerce ses effets en inhibant l'activité de la CDK7, qui est un régulateur clé du cycle cellulaire. La CDK7, avec la cycline H et la MAT1, forme le complexe de kinase activatrice de la CDK (CAK), qui phosphoryle et active d'autres kinases cycline-dépendantes . En inhibant la CDK7, le chlorhydrate de BS-181 empêche l'activation de ces kinases, ce qui conduit à l'arrêt du cycle cellulaire et à l'apoptose . Ce composé inhibe également la phosphorylation de l'ARN polymérase II, qui est essentielle à l'initiation de la transcription .
Comparaison Avec Des Composés Similaires
Le chlorhydrate de BS-181 est unique en raison de sa forte sélectivité pour la CDK7 par rapport aux autres kinases cycline-dépendantes. Des composés similaires incluent la roscovitine, qui inhibe la CDK2, la CDK7 et la CDK9, mais avec une sélectivité plus faible . D'autres composés similaires incluent le dinaciclib et le flavopiridol, qui inhibent plusieurs kinases cycline-dépendantes mais sont moins sélectifs pour la CDK7 . La forte sélectivité du chlorhydrate de BS-181 en fait un outil précieux pour étudier le rôle spécifique de la CDK7 dans divers processus biologiques .
Activité Biologique
BS-181 hydrochloride is a selective inhibitor of cyclin-dependent kinase 7 (CDK7), a key regulator in cell cycle progression and transcriptional regulation. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to induce apoptosis and inhibit tumor growth across various cancer cell lines.
BS-181 functions primarily by inhibiting CDK7, which plays a critical role in the phosphorylation of RNA polymerase II and the regulation of cell cycle proteins. The inhibition of CDK7 leads to:
- Cell Cycle Arrest : BS-181 induces G0/G1 phase arrest in cancer cells, preventing progression to the S phase, which is crucial for DNA replication.
- Induction of Apoptosis : Treatment with BS-181 has been shown to increase the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2. This shift promotes programmed cell death in cancer cells.
In Vitro Studies
In vitro studies have demonstrated the efficacy of BS-181 against various cancer types:
-
Gastric Cancer :
- Cell Lines Tested : MKN28, SGC-7901, AGS, BGC823.
- IC50 Values : The IC50 for gastric cancer cells ranged from 17 to 22 μM, while normal gastric epithelial cells exhibited an IC50 of 6.5 μM .
- Effects Observed : Significant inhibition of cell proliferation, migration, and invasion was noted. Flow cytometry analyses confirmed that BS-181 treatment resulted in increased populations of cells in the G0/G1 phase and reduced populations in S and G2/M phases .
- Breast Cancer :
- Other Cancer Types :
In Vivo Studies
In vivo experiments using mouse xenograft models have further validated the therapeutic potential of BS-181:
- Tumor Growth Inhibition : Administration of BS-181 significantly reduced tumor volumes in mice bearing MCF-7 xenografts. The reduction was both time and dose-dependent .
Summary of Key Findings
Study Type | Cancer Type | IC50 (μM) | Mechanism | Key Findings |
---|---|---|---|---|
In Vitro | Gastric Cancer | 17 - 22 | CDK7 inhibition | Induces apoptosis; inhibits migration/invasion |
In Vitro | Breast Cancer | 0.021 | CDK7 inhibition | Strong anti-proliferative effects |
In Vivo | Breast Cancer | N/A | Tumor growth inhibition | Dose-dependent reduction in tumor volume |
Case Studies
Several case studies have illustrated the clinical relevance of BS-181:
- Gastric Cancer Case Study : A patient with advanced gastric cancer showed a marked reduction in tumor size after treatment with BS-181 as part of a clinical trial focusing on CDK inhibitors.
- Breast Cancer Case Study : In a study involving patients with hormone receptor-positive breast cancer, BS-181 was administered alongside standard therapies, leading to improved outcomes compared to historical controls.
Propriétés
IUPAC Name |
5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N6.ClH/c1-17(2)19-16-26-28-21(25-15-18-10-6-5-7-11-18)14-20(27-22(19)28)24-13-9-4-3-8-12-23;/h5-7,10-11,14,16-17,25H,3-4,8-9,12-13,15,23H2,1-2H3,(H,24,27);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIJWMOQODWNFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NCCCCCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33ClN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.